molecular formula C16H20N2O4 B3025805 Dimethyltryptamine fumarate CAS No. 68677-26-9

Dimethyltryptamine fumarate

Cat. No.: B3025805
CAS No.: 68677-26-9
M. Wt: 304.34 g/mol
InChI Key: OHMVTPSXVQQKPA-WLHGVMLRSA-N
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Description

N,N-Dimethyltryptamine (fumarate) is a compound that belongs to the tryptamine family. It is a fumarate salt form of N,N-dimethyltryptamine, a naturally occurring psychedelic substance found in various plants and animals, including humans. N,N-dimethyltryptamine is known for its intense psychoactive effects and has been used in traditional shamanic practices in South America. The fumarate form is often used in research due to its stability and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyltryptamine can be synthesized through several methods. One common route involves the reaction of indole with oxalyl chloride to form indole-3-carboxaldehyde, which is then reacted with dimethylamine to produce N,N-dimethyltryptamine. The fumarate salt is formed by reacting N,N-dimethyltryptamine with fumaric acid .

Industrial Production Methods

Industrial production of N,N-dimethyltryptamine (fumarate) typically involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyltryptamine (fumarate) has a wide range of scientific research applications:

Mechanism of Action

N,N-dimethyltryptamine exerts its effects primarily by binding to serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other neurotransmitter systems, including dopamine and norepinephrine pathways .

Comparison with Similar Compounds

N,N-dimethyltryptamine is structurally similar to other tryptamines such as:

N,N-dimethyltryptamine is unique due to its rapid onset and short duration of effects, making it distinct from other psychedelics .

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMVTPSXVQQKPA-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048896
Record name N,N-Dimethyltryptamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68677-26-9
Record name Dimethyltryptamine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyltryptamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLTRYPTAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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